molecular formula C7H8N2S B1273342 Benzenecarbothiohydrazide CAS No. 20605-40-7

Benzenecarbothiohydrazide

Cat. No. B1273342
CAS RN: 20605-40-7
M. Wt: 152.22 g/mol
InChI Key: PNALOBAQBMAHBZ-UHFFFAOYSA-N
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Description

Benzenecarbothiohydrazide, commonly referred to as benzohydrazide, is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a benzene ring attached to a carbothiohydrazide functional group.

Synthesis Analysis

The synthesis of benzohydrazide derivatives has been explored in several studies. For instance, a "one-pot" reaction method has been employed to synthesize a range of benzohydrazide derivatives, which were then structurally characterized using spectroscopic techniques such as 1H NMR and EI-MS . Another study reported the synthesis of novel benzohydrazide and benzoic acid derivatives, which were characterized by NMR spectroscopy and single-crystal X-ray crystallography .

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives has been extensively studied. Single-crystal X-ray crystallography has revealed that some derivatives exhibit a planar structure or a significant dihedral angle between the benzene rings . The crystal structures often feature hydrogen bonding, forming chains or sheets that contribute to a three-dimensional supramolecular network .

Chemical Reactions Analysis

Benzohydrazide derivatives undergo various chemical reactions. Electrochemical reduction of arylidene benzohydrazides in moderate acid solution leads to the formation of benzamide and benzylamines, with the cleavage of the nitrogen-nitrogen bond being a key step . Additionally, benzohydrazide derivatives have been shown to exhibit urease inhibitory activity, with structure-activity relationship (SAR) studies providing insights into the influence of different substituents on the molecules' activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide have been investigated using various spectroscopic and computational methods. Vibrational spectroscopic studies, including FTIR and FT-Raman, along with ab initio and DFT calculations, have been used to assign vibrational modes and analyze the compound's electronic structure . UV-visible spectroscopy and time-dependent DFT methods have been employed to determine electronic properties such as HOMO and LUMO energies and absorption wavelengths . Additionally, Hirshfeld surface analysis and DFT computational studies have been conducted to explore intermolecular interactions and the compound's potential for non-linear optical properties .

Scientific Research Applications

1. Role in Hybrid Organic/Inorganic Chemistry

Benzenecarbothiohydrazide derivatives have a pivotal role in the development of hybrid organic/inorganic structures. This field explores compounds that bridge the gap between organic and inorganic chemistry, offering unique properties and applications. Marwitz et al. (2009) explored the synthesis and characterization of an organometalloidal structure containing carbon, boron, and nitrogen, showcasing the potential of such hybrid structures in chemical research (Marwitz et al., 2009).

2. Corrosion Inhibition

In the field of material science, this compound derivatives have been studied for their corrosion inhibition properties. Singh et al. (2021) synthesized hydroxy phenyl hydrazides, including derivatives of this compound, demonstrating their effectiveness as corrosion impeding agents in various environments. This application is significant in protecting metals from corrosion, particularly in harsh chemical environments (Singh et al., 2021).

3. Pharmaceutical Applications

Although the request excludes drug use and dosage, it's important to note that this compound and its derivatives have been extensively studied for their pharmaceutical potential. Kumari and Bansal (2018) reviewed the diverse biological properties of benzohydrazides, including anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities. This highlights the compound's potential in pharmaceutical research, although specific applications in drug development are excluded from this summary (Kumari & Bansal, 2018).

4. Analytical Chemistry Applications

In analytical chemistry, this compound derivatives are used in the spectrophotometric determination of metal ions. Nakanishi and Otomo (1983) described the use of a derivative for the determination of iron(II) ions in aqueous solutions, showcasing the application of these compounds in precise and sensitive analytical methodologies (Nakanishi & Otomo, 1983).

Mechanism of Action

Target of Action

Benzothiohydrazide is an analogue of the anti-tubercular agent Isoniazid . It exhibits anti-tubercular activity, with minimum inhibitory concentrations (MICs) of 132 μM and 264 μM for M. tuberculosis wild type (H37Rv) and clinical mutant strains (IC1 and IC2), respectively .

Mode of Action

tuberculosis . This disruption in cell wall synthesis leads to the death of the bacteria.

Biochemical Pathways

tuberculosis . Mycolic acids are unique, long-chain fatty acids found in the cell walls of mycobacteria, and their synthesis is crucial for the survival and pathogenicity of these bacteria.

Result of Action

The primary result of Benzothiohydrazide’s action is the inhibition of M. tuberculosis growth . By disrupting the synthesis of mycolic acids, Benzothiohydrazide weakens the bacterial cell wall, leading to cell lysis and death .

properties

IUPAC Name

benzenecarbothiohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNALOBAQBMAHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391798
Record name Benzenecarbothiohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20605-40-7
Record name Benzenecarbothioic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20605-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenecarbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-aminobenzenecarbothioamide
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Synthesis routes and methods

Procedure details

Add a solution of thiobenzoylsulfanylacetic acid methyl ester (1.9 g, 8.4 mmol) in ethanol (30 mL) to a solution of anhydrous hydrazine (1 mL) at room temperature under nitrogen and stir for 2 hours. Then add water (20 mL) and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (300 mL), wash with water (200 mL) and brine (200 mL), and dry over magnesium sulfate. Remove the solvent under reduced pressure to provide thiobenzoic acid hydrazide (1.2 g, 94%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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